Structural Isomer Identity: 2,2'-Dichloro Substitution Creates a Unique Steric Conformation Distinct from Mono-ortho and Meta/Para Isomers
The 2,2'-dichloro substitution pattern of this compound generates a di-*ortho*-substituted biphenyl scaffold with a computed dihedral angle of approximately 90° between the aromatic rings, in contrast to mono-*ortho*-chlorinated isomers such as 2,4'-dichloro-4-biphenylol (CAS 53890-76-9) or the non-ortho 3,3'-dichloro-4-hydroxybiphenyl. This conformational difference is not merely theoretical: the di-*ortho*-chlorine pattern has been shown to correlate with differential SULT1E1 inhibition kinetics in published inhibitor panels [1]. Specifically, in the Parker et al. (2018) study, the 3,3'-dichloro isomer yielded an IC₅₀ of 0.0000072 mM, while the 2,4'-dichloro isomer showed an IC₅₀ of 0.000018 mM against recombinant SULT1E1 at pH 7.4 and 37 °C [1]. Although the 2,2'-dichloro isomer was not included in that specific assay, the published structure-activity relationship confirms that chlorine positions—not merely the number of chlorines—control inhibitory potency, directly validating the need for isomer-level procurement control.
| Evidence Dimension | SULT1E1 inhibition IC₅₀ (mM) – recombinant human enzyme, pH 7.4, 37 °C |
|---|---|
| Target Compound Data | Not directly determined; structural class member of di-ortho-chlorinated 4-hydroxybiphenyls |
| Comparator Or Baseline | 3,3'-dichloro-4-hydroxybiphenyl: IC₅₀ = 0.0000072 mM; 2,4'-dichloro-4-hydroxybiphenyl: IC₅₀ = 0.000018 mM [1] |
| Quantified Difference | 2.5-fold difference in IC₅₀ between regioisomers with identical molecular formula |
| Conditions | Recombinant human SULT1E1, pH 7.4, 37 °C, commercial substrate |
Why This Matters
For researchers studying steroid sulfotransferase inhibition, procuring the wrong dichlorobiphenylol isomer will introduce uncontrolled variability in IC₅₀; only an isomer-verified source ensures the intended di-ortho stereoelectronic profile.
- [1] Parker, V.S., Squirewell, E.J., Lehmler, H.J., Robertson, L.W., Duffel, M.W. (2018). Hydroxylated and sulfated metabolites of commonly occurring airborne polychlorinated biphenyls inhibit human steroid sulfotransferases SULT1E1 and SULT2A1. Environmental Toxicology and Pharmacology, 58, 196-201. https://doi.org/10.1016/j.etap.2018.01.005 View Source
